2-(3-Bromo-4-methoxyphenyl)-3-(4-methoxybenzenesulfonyl)-1,3-thiazolidine

Description

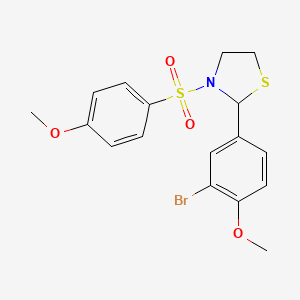

2-(3-Bromo-4-methoxyphenyl)-3-(4-methoxybenzenesulfonyl)-1,3-thiazolidine (referred to as BMS-986122 in pharmacological studies) is a thiazolidine derivative characterized by a 1,3-thiazolidine core substituted with a 3-bromo-4-methoxyphenyl group at position 2 and a 4-methoxybenzenesulfonyl group at position 2. Its molecular formula is C₁₇H₁₇BrNO₄S₂, with an average mass of 458.36 g/mol and a monoisotopic mass of 456.94 g/mol (estimated from analogs in ). The bromine atom and methoxy groups contribute to its electronic and steric properties, influencing receptor binding and metabolic stability.

Properties

Molecular Formula |

C17H18BrNO4S2 |

|---|---|

Molecular Weight |

444.4 g/mol |

IUPAC Name |

2-(3-bromo-4-methoxyphenyl)-3-(4-methoxyphenyl)sulfonyl-1,3-thiazolidine |

InChI |

InChI=1S/C17H18BrNO4S2/c1-22-13-4-6-14(7-5-13)25(20,21)19-9-10-24-17(19)12-3-8-16(23-2)15(18)11-12/h3-8,11,17H,9-10H2,1-2H3 |

InChI Key |

IOPZZFSGSALNFY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CCSC2C3=CC(=C(C=C3)OC)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-4-methoxyphenyl)-3-(4-methoxybenzenesulfonyl)-1,3-thiazolidine typically involves a multi-step process:

-

Formation of the Thiazolidine Ring: : The initial step often involves the reaction of a 3-bromo-4-methoxyphenyl derivative with a suitable thiol and an aldehyde or ketone to form the thiazolidine ring. This reaction is usually carried out under acidic conditions to facilitate ring closure.

-

Sulfonylation: : The next step involves the introduction of the 4-methoxybenzenesulfonyl group. This is typically achieved by reacting the thiazolidine intermediate with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine or pyridine. The reaction is usually conducted at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-4-methoxyphenyl)-3-(4-methoxybenzenesulfonyl)-1,3-thiazolidine can undergo various chemical reactions, including:

-

Substitution Reactions: : The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

-

Oxidation and Reduction: : The thiazolidine ring can be oxidized to form sulfoxides or sulfones, while reduction can lead to the formation of thiols or disulfides.

-

Hydrolysis: : The sulfonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products

Substitution: Products vary depending on the nucleophile used.

Oxidation: Sulfoxides or sulfones.

Reduction: Thiols or disulfides.

Hydrolysis: Sulfonic acids.

Scientific Research Applications

Chemistry

In chemistry, 2-(3-Bromo-4-methoxyphenyl)-3-(4-methoxybenzenesulfonyl)-1,3-thiazolidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for enzyme inhibition studies, particularly those involving sulfonamide-based inhibitors.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-4-methoxyphenyl)-3-(4-methoxybenzenesulfonyl)-1,3-thiazolidine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the thiazolidine ring can provide additional binding affinity and specificity. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

The structural analogs of BMS-986122 vary primarily in substituents on the phenyl rings and sulfonyl groups. Below is a detailed comparison:

Structural and Molecular Comparisons

Key Observations:

- Sulfonyl Group Variations : Replacing the 4-methoxybenzenesulfonyl group with a 4-chlorophenylsulfonyl group reduces molecular mass by ~10 g/mol but may alter solubility and target selectivity .

- Positional Isomerism : The compound in features a bromine at position 5 instead of 3 on the phenyl ring, which could sterically hinder receptor interaction.

Biological Activity

2-(3-Bromo-4-methoxyphenyl)-3-(4-methoxybenzenesulfonyl)-1,3-thiazolidine is a synthetic compound that belongs to the thiazolidine family. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. The unique structural features of this compound, including the presence of bromine and methoxy groups, suggest possible interactions with biological targets that may lead to therapeutic applications.

The biological activity of thiazolidine derivatives like this compound is primarily attributed to their ability to interact with various molecular targets. The thiazolidine ring may influence enzyme activity or receptor interactions, while the bromine and methoxy substituents can enhance binding affinity and selectivity towards specific targets.

Antimicrobial Activity

Research indicates that thiazolidin-4-ones exhibit a broad spectrum of antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus). Studies have shown that derivatives similar to this compound possess minimum inhibitory concentrations (MICs) ranging from 2.95 to 7.14 µg/mL against these pathogens .

Anticancer Activity

Thiazolidine derivatives have also been investigated for their anticancer properties. In vitro studies suggest that these compounds can induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation. For instance, specific thiazolidinone derivatives have shown significant cytotoxic effects against various cancer cell lines with IC50 values in the low micromolar range .

Antibiofilm Activity

The ability of thiazolidinones to inhibit biofilm formation is particularly noteworthy. Biofilms are clusters of bacteria that adhere to surfaces and are resistant to conventional antibiotics. Recent studies have highlighted the potential of thiazolidin-4-one derivatives in disrupting biofilm formation, making them promising candidates for treating biofilm-associated infections .

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.